Iminostilbene-10,11-dihydrodiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

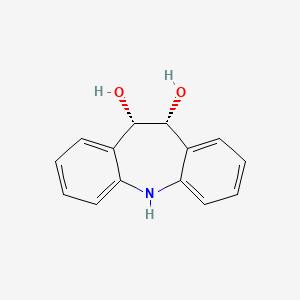

Iminostilbene-10,11-dihydrodiol, also known as (10R,11S)-10,11-dihydro-5H-dibenzo[b,f]azepine-10,11-diol, is an organic compound with the molecular formula C14H13NO2. This compound is a derivative of iminostilbene, featuring hydroxyl groups at the 10 and 11 positions of the dibenzoazepine structure. It is known for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Iminostilbene-10,11-dihydrodiol typically involves the hydroxylation of iminostilbene. One common method is the catalytic hydrogenation of iminostilbene in the presence of a suitable catalyst, such as palladium on carbon, under mild conditions. The reaction is carried out in a solvent like ethanol or methanol, with hydrogen gas as the reducing agent.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a multi-step process starting from iminodibenzyl. The process involves catalytic dehydrogenation followed by hydroxylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of recyclable solvents and catalysts is preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Iminostilbene-10,11-dihydrodiol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to iminostilbene under appropriate conditions.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Regeneration of iminostilbene.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Iminostilbene-10,11-dihydrodiol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and neuroprotective effects.

Medicine: Serves as a precursor in the synthesis of anticonvulsant drugs like carbamazepine and oxcarbazepine.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Iminostilbene-10,11-dihydrodiol involves its interaction with molecular targets such as voltage-gated sodium channels. By modulating these channels, the compound can stabilize hyperexcited neurons and suppress the propagation of excitatory impulses. This mechanism is similar to that of its derivatives, carbamazepine and oxcarbazepine, which are used as anticonvulsants .

Comparison with Similar Compounds

Carbamazepine: A carbamylated derivative of iminostilbene, used as an anticonvulsant and mood stabilizer.

Oxcarbazepine: A keto analog of carbamazepine with similar therapeutic effects.

Uniqueness: Iminostilbene-10,11-dihydrodiol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Unlike its derivatives, it is primarily used as an intermediate in the synthesis of other pharmacologically active compounds .

Biological Activity

Iminostilbene-10,11-dihydrodiol, also known as (10R,11S)-10,11-dihydro-5H-dibenzo[b,f]azepine-10,11-diol, is a significant compound in medicinal chemistry due to its biological activities and role as a metabolite of carbamazepine, an established antiepileptic drug. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C14H13NO2 and is characterized by hydroxyl groups at the 10 and 11 positions of its dibenzoazepine structure. This unique hydroxylation pattern contributes to its distinct biological properties compared to other iminostilbene derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C14H13NO2 |

| Molecular Weight | 227.26 g/mol |

| Density | 1.1 g/cm³ |

| Melting Point | 197 °C |

| Boiling Point | 349.1 °C |

The biological activity of this compound is primarily attributed to its interaction with voltage-gated sodium channels. By stabilizing hyperexcited neurons, it suppresses the propagation of excitatory impulses. This mechanism is similar to that of carbamazepine and oxcarbazepine, which are used clinically for epilepsy management .

Therapeutic Applications

Research indicates that this compound exhibits potential anti-inflammatory and neuroprotective effects. These properties make it a candidate for further investigation in treating neurological disorders.

Case Studies

- Neuroprotective Effects : A study demonstrated that this compound could reduce neuronal cell death in models of oxidative stress, suggesting its potential in neurodegenerative diseases.

- Anti-inflammatory Activity : Another investigation highlighted the compound's ability to inhibit pro-inflammatory cytokines in vitro, indicating its role in modulating inflammatory responses .

- Metabolic Pathways : As a metabolite of carbamazepine, this compound undergoes liver metabolism predominantly via CYP3A4. Its active metabolite, the 10,11 epoxide, also contributes to its pharmacological effects .

Comparative Analysis with Related Compounds

This compound can be compared with other iminostilbene derivatives such as carbamazepine and oxcarbazepine:

Table 2: Comparison of Iminostilbene Derivatives

| Compound | Primary Use | Key Features |

|---|---|---|

| This compound | Research precursor | Hydroxylated structure; neuroprotective effects |

| Carbamazepine | Antiepileptic | Effective against seizures; metabolized to active epoxide |

| Oxcarbazepine | Antiepileptic | Keto analog; fewer side effects than carbamazepine |

Properties

IUPAC Name |

(5S,6R)-6,11-dihydro-5H-benzo[b][1]benzazepine-5,6-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c16-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14(13)17/h1-8,13-17H/t13-,14+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMSCHZCENLAZOX-OKILXGFUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)[C@@H]([C@@H](C3=CC=CC=C3N2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.